2-(Methylamino)nicotinaldehyde
Overview
Description
2-(Methylamino)nicotinaldehyde is a chemical compound that belongs to the class of nicotinamide derivatives. It is characterized by its yellow crystalline solid form and is soluble in both water and organic solvents. This compound has garnered significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Methylamino)nicotinaldehyde can be synthesized through reductive amination. This process involves the formation of an imine from an amine and an aldehyde or ketone, followed by the reduction of the imine to an amine. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN), sodium borohydride (NaBH₄), and sodium triacetoxyborohydride (NaBH(OAc)₃) .
Industrial Production Methods: In an industrial setting, this compound can be produced by dissolving (2-(methylamino)-3-pyridinyl)methanol in chloroform and adding manganese dioxide. The mixture is then stirred overnight at 60°C, filtered, and the filtrate is concentrated .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylamino)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized forms.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in chloroform at elevated temperatures.
Reduction: Sodium borohydride or sodium cyanoborohydride under mild conditions.
Substitution: Various organometallic reagents and catalysts.
Major Products: The major products formed from these reactions include alcohols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
2-(Methylamino)nicotinaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions.
Medicine: Explored for its therapeutic potential in various treatments.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism by which 2-(Methylamino)nicotinaldehyde exerts its effects involves its interaction with molecular targets and pathways. While specific details on its mechanism of action are not fully elucidated, it is known to interact with nicotinic receptors and other molecular targets, influencing various biochemical processes .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-(methylamino)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-8-7-6(5-10)3-2-4-9-7/h2-5H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHGWWKGIQXCKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389895 | |
Record name | 2-(methylamino)nicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32399-08-9 | |
Record name | 2-(methylamino)nicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main reaction involving 2-(Methylamino)nicotinaldehyde described in the research?
A1: The research focuses on a novel palladium-catalyzed coupling sequence using this compound and 3-Bromo-2-chlorothiophene. [] This reaction efficiently constructs 4-pyridone fused hybrid scaffolds, which are valuable building blocks for various chemical syntheses, particularly in medicinal chemistry.
Q2: What is the significance of using a palladium catalyst in this reaction?
A2: Palladium catalysts are known for their ability to facilitate cross-coupling reactions between organic halides and various nucleophiles. [] In this specific case, the palladium catalyst enables the coupling between the aldehyde group of this compound and the bromine atom of 3-Bromo-2-chlorothiophene, forming a new carbon-carbon bond. This reaction wouldn't proceed efficiently without the presence of the catalyst.
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